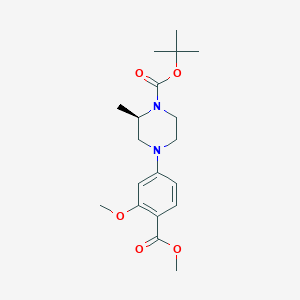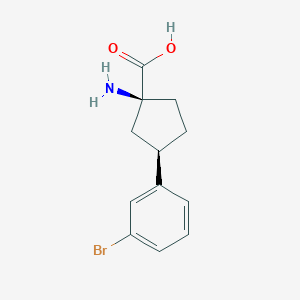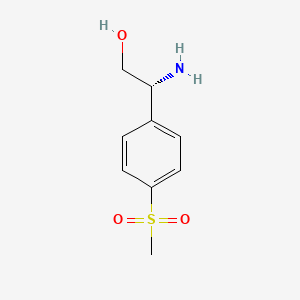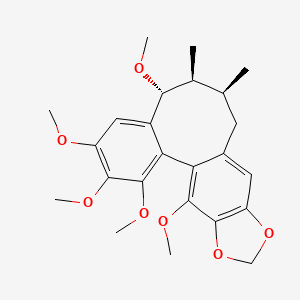![molecular formula C9H7BrN2O2 B13041775 Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. This can be achieved through various synthetic routes, including radical reactions, transition metal catalysis, and metal-free oxidation . Industrial production methods often employ these strategies to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds also have a fused bicyclic structure and are used in medicinal chemistry.
Imidazo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 1-bromoimidazo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-11-8(10)7(12)4-6/h2-5H,1H3 |
InChI Key |
ZSYZBHFPJZWUON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


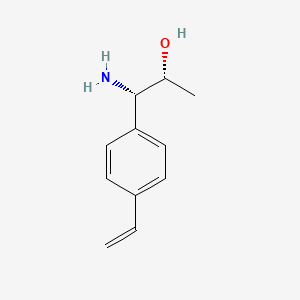

![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)
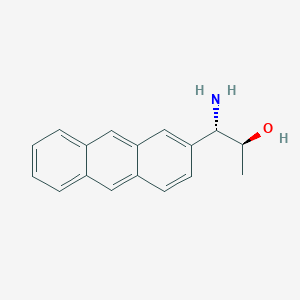
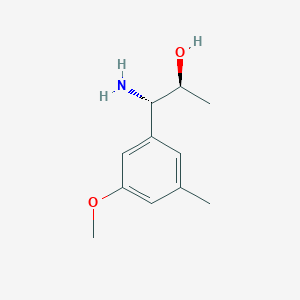

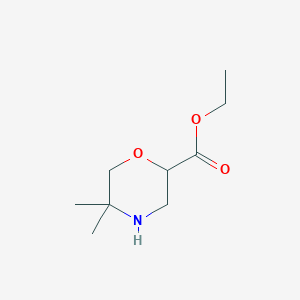
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)
